molecular formula C12H16O2 B12568812 Butanoic acid, (1S)-1-phenylethyl ester CAS No. 161024-76-6

Butanoic acid, (1S)-1-phenylethyl ester

Cat. No.: B12568812
CAS No.: 161024-76-6
M. Wt: 192.25 g/mol
InChI Key: GGKADXREVJTZMF-JTQLQIEISA-N
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Description

Butanoic acid, (1S)-1-phenylethyl ester (CAS: 61477-36-9), also known as 1-phenylethyl butyrate or α-methylbenzyl butyrate, is a chiral ester derived from butanoic acid and (1S)-1-phenylethanol. Its structure features a phenyl group attached to a chiral center, conferring unique physicochemical and sensory properties compared to linear or branched aliphatic esters. This compound is primarily used in fragrance compositions and flavoring agents due to its fruity, floral, or balsamic aroma .

Properties

CAS No.

161024-76-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[(1S)-1-phenylethyl] butanoate

InChI

InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1

InChI Key

GGKADXREVJTZMF-JTQLQIEISA-N

Isomeric SMILES

CCCC(=O)O[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCCC(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, (1S)-1-phenylethyl ester typically involves the esterification reaction between butanoic acid and (1S)-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. The reaction can be represented as follows:

Butanoic acid+(1S)-1-phenylethanolButanoic acid, (1S)-1-phenylethyl ester+Water\text{Butanoic acid} + \text{(1S)-1-phenylethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+(1S)-1-phenylethanol→Butanoic acid, (1S)-1-phenylethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, (1S)-1-phenylethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (1S)-1-phenylethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Butanoic acid and (1S)-1-phenylethanol.

    Reduction: Butanol and (1S)-1-phenylethanol.

    Transesterification: New ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Butanoic acid, (1S)-1-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of butanoic acid, (1S)-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular functions and signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of butanoic acid, (1S)-1-phenylethyl ester with structurally related esters:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Solubility Odor Profile
This compound C₁₂H₁₆O₂ 192.25 ~250 (estimated) Low in water Fruity, floral, balsamic
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 121–122 Moderate Pineapple-like
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ 130.18 134–136 Moderate Fruity (apple, strawberry)
Butanoic acid, hexyl ester C₁₀H₂₀O₂ 172.26 185–187 Low Green, fruity

Key Observations :

  • Molecular Weight and Boiling Point : The (1S)-1-phenylethyl ester has a higher molecular weight and boiling point than aliphatic esters (e.g., ethyl or hexyl esters) due to the aromatic phenyl group, which increases van der Waals interactions .
  • Solubility: The phenyl group reduces water solubility compared to smaller esters like ethyl butanoate, which has moderate solubility due to shorter alkyl chains .

Chromatographic Behavior

In gas chromatography (GC), retention times are influenced by molecular weight and polarity:

  • Butanoic acid, ethyl ester: Elutes early (8.75 min) due to low molecular weight and volatility .
  • This compound: Estimated retention time >18 min due to higher molecular weight and aromaticity, similar to γ-dodecalactone (rt=14.0 min) and linalool (rt=14.3 min) .
  • Branched Esters: Butanoic acid, 2-methyl-, ethyl ester elutes at 9.03 min, slightly later than the linear ethyl ester due to increased branching .

Enantiomeric Specificity

The (1S)-configuration of the phenylethyl group may confer distinct sensory properties compared to its (1R)-enantiomer.

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